Home > Products > Screening Compounds P122530 > 6-(hydroxymethyl)-2-methylquinazolin-4(1H)-one
6-(hydroxymethyl)-2-methylquinazolin-4(1H)-one - 1378372-01-0

6-(hydroxymethyl)-2-methylquinazolin-4(1H)-one

Catalog Number: EVT-2510500
CAS Number: 1378372-01-0
Molecular Formula: C10H10N2O2
Molecular Weight: 190.202
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is cataloged under the CAS number 1378372-01-0 and can be found in various chemical databases such as PubChem and Ambeed. It belongs to the class of heterocyclic compounds, specifically quinazolines, which are known for their diverse biological activities, including antimicrobial and anticancer properties .

Synthesis Analysis

The synthesis of 6-(hydroxymethyl)-2-methylquinazolin-4(1H)-one typically involves a multi-step process that can include the following general procedure:

  1. Starting Materials: The reaction begins with 2-aminobenzamide and an orthoester.
  2. Solvent: Absolute ethanol is used as the solvent.
  3. Reagents: Glacial acetic acid acts as a catalyst.
  4. Reaction Conditions: The mixture is placed in a sealed pressure tube under an inert nitrogen atmosphere and heated at 110 °C for a duration ranging from 12 to 72 hours.
  5. Purification: After completion, the product is cooled, concentrated, and purified through crystallization from absolute ethanol or trituration with a mixture of ether and pentane.

The yield of this reaction can reach up to 94%, indicating a highly efficient synthesis route .

Molecular Structure Analysis

The molecular structure of 6-(hydroxymethyl)-2-methylquinazolin-4(1H)-one features a quinazolinone core with specific substituents:

  • Core Structure: The quinazolinone ring consists of two fused aromatic rings with nitrogen atoms incorporated into the structure.
  • Substituents: A hydroxymethyl group (-CH2OH) is attached at the 6-position, while a methyl group (-CH3) is located at the 2-position.

Key structural data includes:

  • Density: Approximately 1.36g/cm31.36\,g/cm^3
  • Rotatable Bonds: The structure has limited rotatable bonds, which contributes to its rigidity .
Chemical Reactions Analysis

6-(Hydroxymethyl)-2-methylquinazolin-4(1H)-one can participate in various chemical reactions typical for quinazolinones:

  1. Substitution Reactions: The hydroxymethyl group can undergo further substitution reactions, potentially leading to more complex derivatives.
  2. Condensation Reactions: It may react with aldehydes or ketones under acidic conditions to form imines or related compounds.
  3. Reduction Reactions: The carbonyl group can be reduced to an alcohol or methylene derivative under appropriate conditions.

These reactions are significant for developing new derivatives with enhanced biological activities .

Mechanism of Action
  • Antimicrobial Activity: Quinazolines often inhibit bacterial growth by interfering with metabolic pathways.
  • Anticancer Properties: They may induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation.

Further studies are necessary to elucidate the specific pathways through which this compound exerts its effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-(hydroxymethyl)-2-methylquinazolin-4(1H)-one are crucial for understanding its behavior in different environments:

  • Molecular Weight: Approximately 190.2 g/mol
  • Solubility: Soluble in organic solvents; solubility varies based on conditions but generally shows moderate solubility.
  • Boiling Point: Not extensively documented but estimated based on similar compounds.

These properties suggest that the compound could be suitable for various formulations in pharmaceutical applications .

Applications

6-(Hydroxymethyl)-2-methylquinazolin-4(1H)-one has several potential applications:

  1. Pharmaceutical Development: Its structural characteristics make it a candidate for developing new drugs targeting bacterial infections or cancerous cells.
  2. Biological Research: Used as a biochemical probe to study specific cellular pathways or mechanisms due to its ability to interact with biological macromolecules.
  3. Synthetic Chemistry: Acts as an intermediate in synthesizing more complex organic molecules.
Introduction to Quinazolinone Scaffolds in Medicinal Chemistry

Historical Context and Pharmacological Significance of Quinazolinone Derivatives

Quinazolinones represent a privileged scaffold in medicinal chemistry, characterized by a fused bicyclic structure consisting of a benzene ring and a pyrimidin-4(3H)-one moiety. The historical exploration of quinazolinones dates to the mid-20th century, with initial research focused on their sedative and anxiolytic properties. However, the pharmacological landscape expanded dramatically following the discovery of their kinase inhibitory potential. FDA-approved drugs such as gefitinib (2003), erlotinib (2004), and afatinib (2013)—all 4-anilinoquinazoline derivatives—revolutionized targeted cancer therapy by inhibiting epidermal growth factor receptor (EGFR) tyrosine kinase in non-small cell lung cancer [1]. These agents validated the quinazolinone core as a versatile pharmacophore capable of selective molecular targeting.

Beyond oncology, quinazolinone derivatives exhibit diverse bioactivities. For instance, 4-(3-methoxyphenyl)-1-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one demonstrated potent H1-antihistaminic activity (72.76% protection in guinea pigs), surpassing chlorpheniramine maleate (71%) with reduced sedation [7]. Similarly, 2-isopropyl-1-phenylquinazolin-4(1H)-one derivatives showed significant anti-inflammatory effects in carrageenin-induced paw edema models, independent of adrenal pathways [9]. This multifaceted therapeutic profile underscores the scaffold’s adaptability to diverse receptor interfaces.

Table 1: Clinically Approved Quinazoline-Based Drugs and Their Therapeutic Applications

Drug NameApproval YearPrimary TargetTherapeutic Indication
Gefitinib (Iressa®)2003EGFR Tyrosine KinaseNon-Small Cell Lung Cancer (NSCLC)
Erlotinib (Tarceva®)2004EGFR Tyrosine KinaseNSCLC, Pancreatic Cancer
Lapatinib (Tykerb®)2012EGFR/HER2 Tyrosine KinaseBreast Cancer
Afatinib (Gilotrif®)2013EGFR/HER2 Tyrosine KinaseNSCLC
Vandetanib (Caprelsa®)2011VEGFR/EGFR/RET KinaseMedullary Thyroid Cancer

Role of Functional Modifications (Hydroxymethyl and Methyl Substituents) in Bioactivity

The bioactivity of quinazolinones is exquisitely sensitive to substitutions at key positions, particularly C2, C6, and N3. The methyl group at C2 enhances metabolic stability and lipophilicity, facilitating membrane penetration and target engagement. For example, 2-methylquinazolin-4(3H)-one derivatives exhibit improved tubulin polymerization inhibition compared to unsubstituted analogs, disrupting tumor vasculature at nanomolar concentrations [2]. This substituent occupies a hydrophobic pocket in the colchicine binding site of tubulin, as confirmed through docking studies superimposing 2-methylquinazolines with DAMA-colchicine in crystal structures (PDB: 1SA0) [2].

The hydroxymethyl group at C6 introduces hydrogen-bonding capacity and modulates solubility. In tubulin-binding tumor-vascular disrupting agents (tumor-VDAs), 6-(hydroxymethyl) derivatives demonstrated a "sweet spot" between lipophilicity (log P ≈ 2.97) and aqueous solubility (8.28 μg/mL at pH 7.4) [2]. This balance is critical for bioavailability, as evidenced by the in vivo efficacy of 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, which reduced tumor growth by 62% in mice at 1.0 mg/kg without toxicity [2]. Additionally, the hydroxymethyl group serves as a synthetic handle for further derivatization. Chlorination at this position yields 2-chloromethyl intermediates, enabling nucleophilic substitution with amines or anilines to generate analogs with enhanced cytotoxicity (IC50 = 3.2–12.4 μM against HepG2 and MDA-MB-468 cells) [3].

Table 2: Impact of Quinazolinone Substituents on Pharmacological Properties

Substituent PositionChemical GroupPharmacological InfluenceMechanistic Rationale
C2Methyl↑ Lipophilicity, metabolic stability; enhances tubulin bindingFits hydrophobic pocket in colchicine binding site
C6Hydroxymethyl↑ Solubility; enables prodrug design; H-bond donor/acceptorImproves bioavailability; engages polar residues in targets
N3Alkyl/ArylModulates kinase selectivity; influences pharmacokineticsBlocks solvent exposure; fine-tunes steric occupancy

Rationale for Targeting 6-(Hydroxymethyl)-2-methylquinazolin-4(1H)-one in Anticancer Research

The specific focus on 6-(hydroxymethyl)-2-methylquinazolin-4(1H)-one arises from its dual molecular targeting capability and favorable drug-like properties. Structurally, it combines the hydrophobic 2-methyl group optimal for tubulin binding with the polar hydroxymethyl group at C6, positioning it as a lead compound for tumor-vascular disruption. Unlike angiogenesis inhibitors (e.g., bevacizumab), tumor-vascular disrupting agents (VDAs) rapidly collapse established tumor vasculature, causing extensive necrosis [2]. The 6-(hydroxymethyl)-2-methyl variant exhibits sub-nanomolar GI50 values (10⁻¹⁰ M) across 54/60 NCI human tumor cell lines, including multidrug-resistant phenotypes [2]. Its potency exceeds earlier leads like 1a (GI50 = 1.5–1.7 nM), attributed to enhanced interactions with tubulin’s colchicine site and improved cellular uptake [2].

Mechanistically, this compound inhibits microtubule assembly (IC50 ≈ 1 μM), arresting tumor cells in the G2/M phase and triggering apoptosis via mitochondrial pathways. Immunohistochemistry of xenograft tumors revealed disrupted vasculature, reduced proliferation (Ki67 suppression), and elevated apoptosis (caspase-3 activation) [2]. Additionally, the hydroxymethyl group enables conjugation to triazole-glycoside hybrids, expanding its targeting scope to receptor tyrosine kinases like EGFR and VEGFR-2. Recent derivatives incorporating 1,2,3-triazole-linked glycosides showed IC50 values of 0.31–0.35 μM against EGFR and 3.20 μM against VEGFR-2, comparable to sorafenib [5]. Such dual kinase inhibition exploits the crosstalk between EGFR and VEGF pathways, a resistance mechanism in anti-EGFR monotherapy [5].

Table 3: Mechanistic Studies of 6-(Hydroxymethyl)-2-methylquinazolin-4(1H)-one Derivatives

Derivative ClassPrimary TargetCellular ActivityIn Vivo Efficacy
Unmodified CoreTubulin PolymerizationGI50 = 0.1–0.9 nM (NCI-60 panel)62% tumor growth inhibition (H-460 xenograft)
1,2,3-Triazole-Glycoside HybridsEGFR/VEGFR-2IC50 = 5.70–8.10 μM (MCF-7 cells)Not reported; induces G1 arrest in HCT-116 cells
2-Chloromethyl AnalogsUndefined KinasesIC50 = 3.2–20 μM (HepG2, HCT-116 cells)Apoptosis via Bax/Bcl-2 modulation

Synthetically, the hydroxymethyl group facilitates efficient derivatization. Microwave-assisted synthesis using α-aminophosphonates yields (quinazolin-4-ylamino)methylphosphonates with anti-tobacco mosaic virus activity, demonstrating the group’s versatility beyond oncology [8]. These attributes position 6-(hydroxymethyl)-2-methylquinazolin-4(1H)-one as a multipronged therapeutic scaffold warranting expanded structure-activity relationship exploration.

Properties

CAS Number

1378372-01-0

Product Name

6-(hydroxymethyl)-2-methylquinazolin-4(1H)-one

IUPAC Name

6-(hydroxymethyl)-2-methyl-3H-quinazolin-4-one

Molecular Formula

C10H10N2O2

Molecular Weight

190.202

InChI

InChI=1S/C10H10N2O2/c1-6-11-9-3-2-7(5-13)4-8(9)10(14)12-6/h2-4,13H,5H2,1H3,(H,11,12,14)

InChI Key

GWRWOZRMUDBBTP-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C(C=C2)CO)C(=O)N1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.